Methyl 15-bromopentadec-5-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

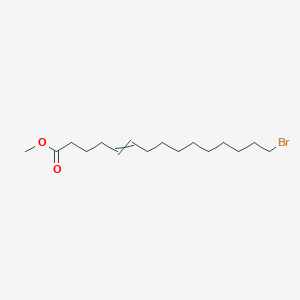

Methyl 15-bromopentadec-5-enoate is an organic compound with the molecular formula C16H29BrO2. It is a brominated ester, characterized by the presence of a bromine atom attached to the 15th carbon of a pentadec-5-enoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 15-bromopentadec-5-enoate can be synthesized through a multi-step process. One common method involves the bromination of pentadec-5-enoic acid, followed by esterification with methanol. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification reactions can be optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 15-bromopentadec-5-enoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).

Addition Reactions: The double bond in the pentadec-5-enoate chain can participate in addition reactions with reagents like hydrogen (H2), halogens (Br2, Cl2), and hydrogen halides (HBr, HCl).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation; bromine (Br2) in carbon tetrachloride (CCl4) for halogenation.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

Substitution: Formation of methyl 15-hydroxypentadec-5-enoate, methyl 15-aminopentadec-5-enoate, or methyl 15-thiopentadec-5-enoate.

Addition: Formation of methyl 15-bromo-16-chloropentadecane or methyl 15,16-dibromopentadecane.

Oxidation: Formation of 15-bromopentadecanoic acid or 15-bromopentadecanone.

Scientific Research Applications

Methyl 15-bromopentadec-5-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of methyl 15-bromopentadec-5-enoate depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to disruption of cellular processes. The bromine atom can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial effects. The double bond in the pentadec-5-enoate chain can also participate in reactions that modify the compound’s activity.

Comparison with Similar Compounds

Methyl 15-bromopentadec-5-enoate can be compared with other brominated esters and alkenes:

Methyl 15-chloropentadec-5-enoate: Similar structure but with a chlorine atom instead of bromine. Chlorinated compounds generally have different reactivity and biological activity compared to brominated ones.

Methyl 15-iodopentadec-5-enoate: Contains an iodine atom, which is larger and more reactive than bromine. Iodinated compounds often have higher biological activity.

Methyl 15-bromopentadecanoate:

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of both a bromine atom and a double bond.

Biological Activity

Overview of Methyl 15-bromopentadec-5-enoate

This compound is a fatty acid derivative that possesses unique structural features, including a bromine atom and a double bond in its carbon chain. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

Biological Activity

1. Antimicrobial Properties

this compound has been studied for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the bromine atom may enhance its reactivity and contribute to its antimicrobial efficacy.

2. Anti-inflammatory Effects

Research indicates that fatty acid derivatives can exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or by influencing lipid metabolism.

3. Cytotoxic Activity

Some studies suggest that compounds with long-chain fatty acids can induce cytotoxic effects in cancer cells. This compound may have selective toxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with an MIC of 50 µg/mL. |

| Study B | Showed reduction in TNF-alpha production in macrophages treated with 100 µM of the compound. |

| Study C | Indicated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 30 µM. |

The mechanisms by which this compound exerts its biological effects may include:

- Membrane Disruption : The amphiphilic nature of fatty acid derivatives can disrupt microbial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Cell Signaling : It may influence signaling pathways related to inflammation and apoptosis.

Properties

CAS No. |

918905-75-6 |

|---|---|

Molecular Formula |

C16H29BrO2 |

Molecular Weight |

333.30 g/mol |

IUPAC Name |

methyl 15-bromopentadec-5-enoate |

InChI |

InChI=1S/C16H29BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h6,8H,2-5,7,9-15H2,1H3 |

InChI Key |

WMQXZSZBCRJTRD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC=CCCCCCCCCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.